molecular formula C9H10Cl2N2OS B3828293 1-[(4,5-dichloro-3-isothiazolyl)carbonyl]piperidine

1-[(4,5-dichloro-3-isothiazolyl)carbonyl]piperidine

Cat. No. B3828293
M. Wt: 265.16 g/mol
InChI Key: JPSIKJSWDVFGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(4,5-dichloro-3-isothiazolyl)carbonyl]piperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a 4,5-dichloro-3-isothiazolyl group, which is a five-membered ring containing sulfur and nitrogen atoms and two chlorine atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring and the isothiazolyl group separately, followed by a coupling reaction. The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring is a saturated cyclic amine, while the isothiazolyl group is a heterocyclic compound containing both sulfur and nitrogen .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine group in the piperidine ring and the electronegative sulfur and nitrogen atoms in the isothiazolyl group. It could potentially undergo a variety of reactions, including nucleophilic substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar isothiazolyl group could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many isothiazolinone derivatives are used as antimicrobials, where they work by inhibiting enzymes with thiols at their active sites .

Future Directions

Future research could explore the potential uses of this compound, particularly given the known biological activity of isothiazolinones. This could include testing its activity against various microorganisms, or investigating its potential uses in medicine or industry .

properties

IUPAC Name

(4,5-dichloro-1,2-thiazol-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2OS/c10-6-7(12-15-8(6)11)9(14)13-4-2-1-3-5-13/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSIKJSWDVFGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NSC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloroisothiazol-3-yl piperidyl ketone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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